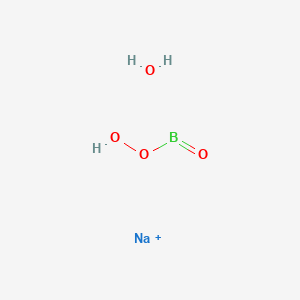
2'-Deoxyadenosine-13C10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-13C10 is a stable isotope-labeled compound of 2’-deoxyadenosine, a nucleoside adenosine derivative. It is commonly used in scientific research for its unique properties, including its ability to pair with deoxythymidine in double-stranded DNA . The compound is labeled with carbon-13, making it useful for various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-13C10 typically involves the incorporation of carbon-13 into the adenine and deoxyribose components of the nucleoside. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-13C10 involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes the use of isotopically labeled starting materials and advanced purification techniques to achieve the desired isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-13C10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyinosine.
Reduction: Reduction reactions can modify the adenine ring.
Substitution: Nucleophilic substitution reactions can occur at the adenine or deoxyribose moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include modified nucleosides such as 2’-deoxyinosine and various substituted derivatives of 2’-deoxyadenosine .
Scientific Research Applications
2’-Deoxyadenosine-13C10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in DNA labeling studies to track nucleic acid metabolism and replication.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of nucleoside analogs.
Industry: Applied in the development of diagnostic assays and as a standard in mass spectrometry
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-13C10 involves its incorporation into DNA, where it pairs with deoxythymidine. This incorporation allows researchers to track and study DNA synthesis and repair processes. The labeled carbon-13 atoms provide a distinct signal in NMR and mass spectrometry, enabling detailed analysis of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: The unlabeled version of the compound, commonly used in DNA studies.
2’-Deoxyguanosine-13C10: Another stable isotope-labeled nucleoside used in similar applications.
Thymidine-13C10: A labeled thymidine nucleoside used in DNA labeling and analysis
Uniqueness
2’-Deoxyadenosine-13C10 is unique due to its specific labeling with carbon-13, which provides distinct advantages in analytical techniques like NMR and mass spectrometry. This labeling allows for precise tracking and analysis of nucleic acid processes, making it a valuable tool in various fields of research .
Properties
Molecular Formula |
C10H13N5O3 |
|---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI Key |
OLXZPDWKRNYJJZ-SBKASPJOSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C](N=[13CH]N=[13C]32)N)[13CH2]O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)


![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)



